molecular formula C25H22FN5O4 B2812917 2-(1,3-benzodioxol-5-yl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1190009-20-1

2-(1,3-benzodioxol-5-yl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2812917
M. Wt: 475.48
InChI Key: BKDAVBYQGVTTAT-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H22FN5O4 and its molecular weight is 475.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds have also shown significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, and excellent inhibitory activities against MRSA and VRE bacterial strains (Mekky & Sanad, 2020).

Enzyme Inhibition

A study on thiazole-aminopiperidine hybrid analogues revealed novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed significant inhibitory activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, with some compounds demonstrating antituberculosis activity without cytotoxicity at tested concentrations (Jeankumar et al., 2013).

Potential Therapeutic Applications

Compounds incorporating similar structural motifs have been explored for their potential as therapeutic agents. For instance, novel selective and partial agonists of 5-HT3 receptors, which included piperazinopyrrolothienopyrazines, demonstrated high affinity and selectivity for 5-HT3 receptors. Some of these compounds exhibited anxiolytic-like activity in vivo, suggesting potential applications in anxiety disorders (Rault et al., 1996).

Structural and Molecular Insights

Studies on the molecular structures of related compounds, such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, have provided insights into their molecular conformations and intermolecular interactions, which are crucial for understanding their biological activities and potential applications (Mahesha et al., 2019).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O4/c26-18-2-4-19(5-3-18)28-7-9-29(10-8-28)24(32)15-30-11-12-31-21(25(30)33)14-20(27-31)17-1-6-22-23(13-17)35-16-34-22/h1-6,11-14H,7-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDAVBYQGVTTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-yl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

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